molecular formula C10H11ClO B3047967 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one CAS No. 15089-73-3

1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one

Cat. No.: B3047967
CAS No.: 15089-73-3
M. Wt: 182.64
InChI Key: SLYHPKAWFFEWPU-UHFFFAOYSA-N
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Description

1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol . This compound is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with an ethanone moiety. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-4,5-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and the nature of the interactions.

Comparison with Similar Compounds

1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-4,5-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYHPKAWFFEWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20776937
Record name 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20776937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15089-73-3
Record name 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20776937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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